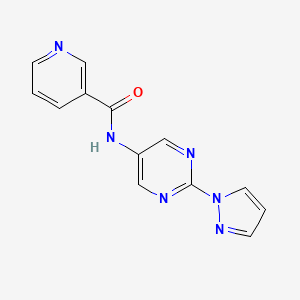

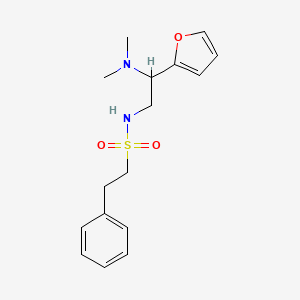

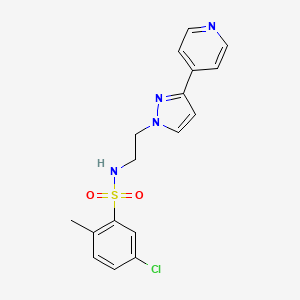

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is a compound that belongs to the class of organic compounds known as pyrazoles . It is a part of a larger family of compounds known as azinyl azolyl pyrimidines, which are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .

Synthesis Analysis

The synthesis of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” involves the use of various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Routes have been proposed for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which include this compound .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Experimental and theoretical studies of the electronic structure of the resulting compounds have been carried out .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” are influenced by the presence of the pyrimidine ring. It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” can be inferred from similar compounds. For instance, one related compound was described as a white solid with a melting point of 147–150 °C . Another related compound was described as a light yellow solid with a melting point of 130–133 °C .科学的研究の応用

Application in Heck Coupling Reaction

The compound has been used in the synthesis of NNN pincer palladium (II) complexes . These complexes have been applied to the Heck coupling reaction of aryl bromides with styrenes . Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

Antileishmanial Activity

The compound has shown potent antileishmanial activity . Specifically, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Antimalarial Activity

The compound has also demonstrated antimalarial activity . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Role in NAD+ Salvage Pathway

The compound plays a role in the NAD+ salvage pathway . Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of this pathway, and NAD+ plays a pivotal role in many biological processes including metabolism and aging .

C–H Bond Functionalization

The compound has been used in Rh (III)-catalyzed and solvent-controlled C–H bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

CDK2 Inhibition

The compound has been used in the development of CDK2 inhibitors . Among them, compound 15 was the most potent CDK2 inhibitor with a degree of selectivity over other CDKs tested . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

作用機序

While the specific mechanism of action for “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is not explicitly mentioned in the search results, compounds with similar structures have been found to exhibit various biological activities. For example, pyrazole-containing compounds have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

特性

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFJYJVYKGRSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)

![Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2839866.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)

![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)

![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)